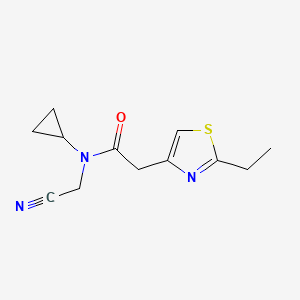
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide acts as a selective antagonist for the KOR by binding to the receptor and preventing the activation of downstream signaling pathways. This results in the inhibition of the effects of KOR activation, such as the modulation of pain and stress responses. N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide has also been shown to have inverse agonist activity, which means that it can inhibit the basal activity of the KOR even in the absence of an agonist.
Biochemical and Physiological Effects
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide has been shown to have a range of biochemical and physiological effects. In animal studies, N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide has been shown to reduce pain and stress responses, as well as decrease drug-seeking behavior in addiction models. N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide has also been shown to have antidepressant-like effects and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is its selectivity for the KOR, which allows for more targeted research on the effects of KOR activation. However, one limitation of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is its relatively low potency compared to other KOR antagonists. This can make it more difficult to achieve the desired effects in experiments, and higher concentrations of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide may be required.
Direcciones Futuras
There are several potential future directions for research on N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide. One area of interest is the development of more potent N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide analogs that can be used at lower concentrations. Another potential direction is the investigation of the effects of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide on other biological systems, such as the immune system or the central nervous system. Additionally, N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide could be used as a tool for studying the role of the KOR in various diseases and conditions, such as chronic pain, addiction, and depression.
Conclusion
In conclusion, N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is a promising compound that has potential applications in various fields, particularly in the development of new drugs for the treatment of pain and addiction. Its selectivity for the KOR and its range of biochemical and physiological effects make it an attractive candidate for further research. However, more studies are needed to fully understand the mechanisms of action and potential applications of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide involves the reaction of N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide with cyanomethyl chloride under basic conditions. The resulting product is then purified using column chromatography to obtain pure N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide. The synthesis of N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a selective antagonist for the kappa opioid receptor (KOR). KORs are involved in the regulation of pain, stress, and addiction, and N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide has been shown to selectively block the KOR without affecting other opioid receptors. This makes N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide a promising candidate for the development of new drugs for the treatment of pain and addiction.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-2-11-14-9(8-17-11)7-12(16)15(6-5-13)10-3-4-10/h8,10H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIJAKLHNUDDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CC(=O)N(CC#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-cyclopropyl-2-(2-ethyl-1,3-thiazol-4-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)
![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)
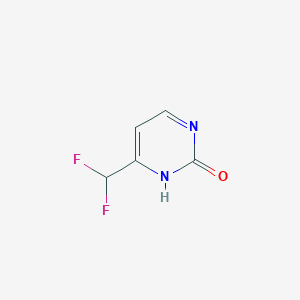
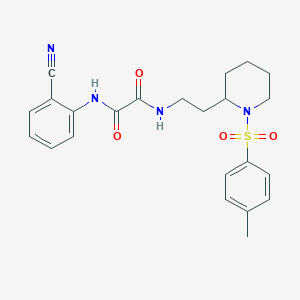

![3-[[1-(3-Pyrazol-1-ylbenzoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2913784.png)
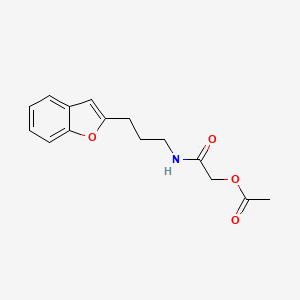
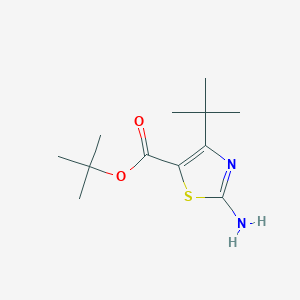
![3'-Fluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B2913787.png)
![N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2913788.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(methylsulfamoyl)acetamide](/img/structure/B2913790.png)

![methyl 5-[(E)-2-[4-chloro-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2913796.png)
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(thiophen-2-yl)ethyl]propanamide](/img/structure/B2913798.png)